2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
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Overview
Description
2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups at the 2 and 6 positions, and a furan-2-carbonyl-thiophene moiety attached via a methyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the carbonyl group would produce a hydroxyl derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, while the carbonyl group can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: Lacks the furan-2-carbonyl-thiophene moiety, making it less complex.
N-(thiophen-2-ylmethyl)benzamide: Does not have the difluoro substitutions, which may affect its reactivity and biological activity.
Furan-2-carbonylbenzamide: Missing the thiophene ring, which could influence its electronic properties and interactions.
Uniqueness
2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to the combination of difluoro substitutions, a furan-2-carbonyl group, and a thiophene ring. This combination imparts distinct electronic properties and potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
2,6-difluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3S/c18-11-3-1-4-12(19)15(11)17(22)20-9-10-6-7-14(24-10)16(21)13-5-2-8-23-13/h1-8H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYQBJROVLSJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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